molecular formula C10H13NO2 B3022715 (R)-Methyl 4-(1-aminoethyl)benzoate CAS No. 912342-10-0

(R)-Methyl 4-(1-aminoethyl)benzoate

Cat. No.: B3022715
CAS No.: 912342-10-0
M. Wt: 179.22 g/mol
InChI Key: XSYGLHLLQZGWPT-SSDOTTSWSA-N
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Description

®-Methyl 4-(1-aminoethyl)benzoate is a chiral compound with the molecular formula C10H13NO2 It is a derivative of benzoic acid and contains an aminoethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 4-(1-aminoethyl)benzoate typically involves the esterification of ®-4-(1-aminoethyl)benzoic acid. One common method is to react ®-4-(1-aminoethyl)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

(R)-4-(1-aminoethyl)benzoic acid+methanolH2SO4(R)-Methyl 4-(1-aminoethyl)benzoate+water\text{(R)-4-(1-aminoethyl)benzoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{(R)-Methyl 4-(1-aminoethyl)benzoate} + \text{water} (R)-4-(1-aminoethyl)benzoic acid+methanolH2​SO4​​(R)-Methyl 4-(1-aminoethyl)benzoate+water

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 4-(1-aminoethyl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 4-(1-aminoethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

®-Methyl 4-(1-aminoethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Methyl 4-(1-aminoethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminoethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(1-Aminoethyl)benzoic acid: The parent compound, differing by the presence of a carboxylic acid group instead of an ester.

    Ethyl 4-amino benzoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    ®-4-(1-Aminoethyl)phenol: Contains a hydroxyl group on the benzene ring instead of an ester.

Uniqueness

®-Methyl 4-(1-aminoethyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its chiral nature also adds to its uniqueness, making it valuable for studies involving stereochemistry and enantioselectivity.

Properties

IUPAC Name

methyl 4-[(1R)-1-aminoethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7H,11H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYGLHLLQZGWPT-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590820
Record name Methyl 4-[(1R)-1-aminoethyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912342-10-0
Record name Methyl 4-[(1R)-1-aminoethyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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